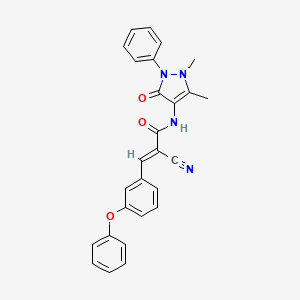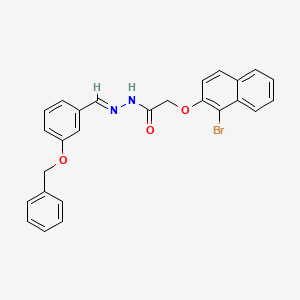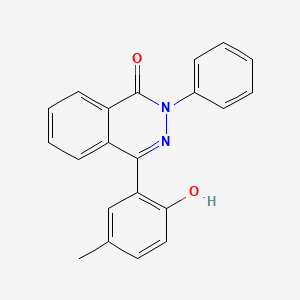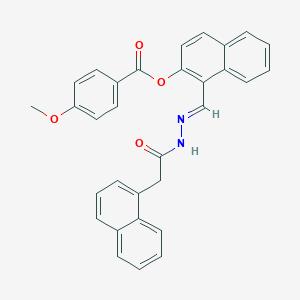
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phenoxyphenyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-N-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phénoxyphényl)-2-propènamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un groupe cyano, un cycle pyrazole et un groupe phénoxyphényle, ce qui en fait un sujet d’intérêt pour la recherche en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2E)-2-cyano-N-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phénoxyphényl)-2-propènamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle pyrazole : Ceci peut être réalisé par la réaction de l’hydrazine avec une β-dicétone, ce qui donne la formation d’un dérivé de pyrazole.
Introduction du groupe cyano : Le groupe cyano peut être introduit par une réaction de substitution nucléophile en utilisant un agent cyanant approprié.
Couplage avec le groupe phénoxyphényle : Cette étape implique le couplage du dérivé de pyrazole avec un composé phénoxyphényle par une réaction de condensation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et la mise en œuvre de principes de chimie verte pour minimiser les déchets et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-2-cyano-N-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phénoxyphényl)-2-propènamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en groupe amine.
Substitution : Le groupe phénoxyphényle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou l’hydrogène gazeux en présence d’un catalyseur peuvent être utilisés.
Substitution : Des réactifs comme les halogènes ou les agents alkylants peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation d’oxydes ou de dérivés hydroxylés.
Réduction : Formation de dérivés d’amine.
Substitution : Formation de divers dérivés de pyrazole substitués.
Applications de la recherche scientifique
(2E)-2-cyano-N-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phénoxyphényl)-2-propènamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son potentiel en tant qu’agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Applications De Recherche Scientifique
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phenoxyphenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
Le mécanisme d’action du (2E)-2-cyano-N-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phénoxyphényl)-2-propènamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Liaison aux enzymes : Inhibition ou activation de l’activité enzymatique.
Interaction avec les récepteurs : Modulation des voies de signalisation des récepteurs.
Modification de l’expression génique : Influence sur l’expression des gènes impliqués dans divers processus biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
(2E)-2-cyano-N-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-phénoxyphényl)-2-propènamide : Structure similaire mais avec une position différente du groupe phénoxy.
(2E)-2-cyano-N-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-méthoxyphényl)-2-propènamide : Structure similaire mais avec un groupe méthoxy au lieu d’un groupe phénoxy.
Unicité
L’unicité du (2E)-2-cyano-N-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-phénoxyphényl)-2-propènamide réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour diverses applications en recherche scientifique et dans l’industrie. Sa structure unique permet des interactions spécifiques avec des cibles biologiques, ce qui en fait un composé précieux pour des études plus approfondies.
Propriétés
Formule moléculaire |
C27H22N4O3 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H22N4O3/c1-19-25(27(33)31(30(19)2)22-11-5-3-6-12-22)29-26(32)21(18-28)16-20-10-9-15-24(17-20)34-23-13-7-4-8-14-23/h3-17H,1-2H3,(H,29,32)/b21-16+ |
Clé InChI |
OHZUWTPTJFQGHG-LTGZKZEYSA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C#N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012943.png)
![4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012951.png)
